Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
Description
Properties
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHQLNNJGJDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the regioselective intramolecular cyclization of pyrroles upon treatment with reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in dichloromethane (CH2Cl2) . This method yields the desired pyrrolo[2,1-f][1,2,4]triazine derivatives with high efficiency.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic methodologies that utilize simple building blocks. For example
Biological Activity
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its role as a kinase inhibitor and antiviral agent, along with relevant case studies and research findings.
Overview of Pyrrolo[2,1-f][1,2,4]triazine
Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocyclic compound that has been incorporated into various pharmaceutical agents. Notably, it is part of avapritinib , a drug approved for treating gastrointestinal stromal tumors (GISTs) with specific mutations, and remdesivir , which is used against viral infections such as COVID-19 .
Antitumor Activity
Recent studies have demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit potent antitumor properties by acting as inhibitors of various kinases:
- VEGFR-2 Inhibition : Compounds derived from pyrrolo[2,1-f][1,2,4]triazine showed strong inhibitory effects on VEGFR-2 with IC50 values as low as 0.023 µM . These compounds were also tested against other kinases like EGFR and demonstrated selectivity in their action .
- EGFR and HER2 Inhibition : Another derivative was reported to inhibit both EGFR and HER2 with IC50 values of 0.006 µM and 0.01 µM , respectively. This dual inhibition was effective in reducing tumor growth in xenograft models .
The following table summarizes the IC50 values for various pyrrolo[2,1-f][1,2,4]triazine derivatives against key kinases:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 1 | VEGFR-2 | 0.100 |
| 2 | VEGFR-2 | 0.066 |
| 3 | VEGFR-2 | 0.023 |
| 10 | EGFR | 0.061 |
| 16 | HER2 | 0.006 |
Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazine derivatives have also shown promising antiviral activity:
- Inhibition of RNA Viruses : Research indicates that these compounds can effectively inhibit various RNA viruses including hepatitis C and Marburg virus. The mechanism involves the inhibition of neuraminidase activity .
Case Studies
Several studies have highlighted the effectiveness of pyrrolo[2,1-f][1,2,4]triazine compounds in preclinical models:
- Study on Antitumor Efficacy : A study evaluated the antitumor activity of pyrrolo[2,1-f][1,2,4]triazine derivatives in human cancer cell lines. The results indicated significant cytotoxicity with selectivity indices suggesting low toxicity to normal cells while effectively targeting cancer cells .
- Antiviral Studies : Another investigation into the antiviral properties revealed that certain pyrrolo[2,1-f][1,2,4]triazines had high selectivity against influenza virus strains while maintaining low cytotoxicity levels in human cell lines .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding mechanisms of pyrrolo[2,1-f][1,2,4]triazine derivatives with their targets:
Scientific Research Applications
Kinase Inhibition
Pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified as promising scaffolds for the development of kinase inhibitors. These compounds mimic the structure of well-known kinase inhibitors and have demonstrated significant inhibitory effects on various kinases involved in cancer progression.
- EGFR Inhibition : Studies have shown that certain pyrrolo[2,1-f][1,2,4]triazine derivatives effectively inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, a specific derivative with a 4-((3-chloro-4-fluorophenyl)amino) substituent exhibited potent inhibition of EGFR tyrosine kinase activity and suppressed proliferation in human colon tumor cell lines .
- VEGFR-2 Inhibition : Another study highlighted the effectiveness of pyrrolo[2,1-f][1,2,4]triazine compounds against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. Compounds showed IC50 values as low as 0.023 µM against VEGFR-2, indicating strong inhibitory potential .
Antiviral Activity
Recent research has explored the antiviral properties of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds have been investigated for their ability to inhibit viral replication and activity.
- Influenza Virus : In vitro studies have demonstrated that certain pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit low cytotoxicity and high selectivity indices against influenza virus strains. These compounds are believed to act by inhibiting neuraminidase activity, a critical enzyme for viral replication .
- Broad-Spectrum Antiviral Properties : The structural similarities of pyrrolo[2,1-f][1,2,4]triazines to non-nucleoside antiviral drugs suggest their potential use against various viral infections beyond influenza. Their activity against other viruses is currently under investigation .
Therapeutic Potential in Cancer Treatment
The ability of pyrrolo[2,1-f][1,2,4]triazine derivatives to inhibit key signaling pathways involved in cancer makes them attractive candidates for cancer therapy.
- Phosphatidylinositol 3-Kinase (PI3K) Inhibition : Some derivatives have been shown to inhibit the PI3K signaling pathway, which is often dysregulated in cancers. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
- Combination Therapies : The integration of pyrrolo[2,1-f][1,2,4]triazine compounds with existing therapies could enhance their efficacy. For example, combining these inhibitors with chemotherapy or targeted therapies may yield synergistic effects against resistant cancer types .
Case Studies and Research Findings
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification to form corresponding esters, often serving as intermediates for further functionalization. For example:
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Ester hydrolysis : The acid is synthesized via saponification of its ethyl ester under basic conditions (NaOH, H₂O/THF, 80–100°C), as demonstrated in PI3K inhibitor synthesis .
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Reverse esterification : Reacting the acid with alcohols (e.g., ethanol) in the presence of acid catalysts (H₂SO₄) yields esters, though specific conditions for this compound require optimization .
Table 1: Esterification/Hydrolysis Conditions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O/THF, 80–100°C | Pyrrolotriazine-2-carboxylic acid | |
| Esterification | R-OH, H₂SO₄, reflux | Pyrrolotriazine-2-carboxylate |
Amide Bond Formation
The acid readily forms amides via coupling with primary or secondary amines, a key step in drug candidate synthesis:
-
Condensation with amines : Using coupling agents like EDCl/HOBt, the acid reacts with morpholine analogs or sulfonamides to generate bioactive amides . For instance, condensation with methanesulfonylpiperazine yields inhibitors targeting kinase domains .
-
Direct aminolysis : In a patent synthesis, the acid chloride derivative (generated using PCl₅) reacts with dimethylamine to form N,N-dimethylamide derivatives .
Table 2: Amidation Reactions
| Amine | Coupling Agent | Application | Yield | Reference |
|---|---|---|---|---|
| Methanesulfonylpiperazine | EDCl/HOBt, DMF | Kinase inhibitors | 60–75% | |
| Dimethylamine | PCl₅, THF | PI3K inhibitor intermediates | 82% |
Regioselective Modifications
Regioselectivity in reactions is influenced by:
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
- 4-Chloro Derivative : The electron-withdrawing Cl group at C-4 increases electrophilicity, enhancing interactions with kinase ATP-binding pockets . Its low pKa (-2.38) suggests high acidity, which may improve solubility in biological systems.
- Avapritinib : The extended heterocyclic system (pyrazole-piperazine-pyrimidine) confers high specificity for KIT mutations, reducing off-target effects .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Derivatives with aryl/thienyl groups at C-2 and C-4 (e.g., compounds 15c and 17d) showed comparable antiviral activity despite opposite substituent arrangements, indicating the core scaffold’s dominance in activity .
- Functionalization : Amidation of the C-2 carboxylic acid (e.g., conversion to carboxamides) improves cell permeability and kinase inhibitory potency (IC₅₀ values < 100 nM for Met kinase) .
Q & A
Q. What synthetic methodologies are most effective for constructing the pyrrolo[2,1-f][1,2,4]triazine scaffold, and what catalytic systems optimize yield?
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives often employs transition metal catalysis and multi-step cyclization. For example, the Yang group developed a Cu(II)-catalyzed one-pot method using 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide, achieving optimal yields (75–85%) with CuCl₂·2H₂O/NaOAc/DMSO at 120°C . Alternative routes include N-amination of pyrrole derivatives followed by cyclization with amidines or hydrazines . Catalyst selection (e.g., Cu vs. Pd) and solvent polarity significantly influence reaction efficiency, with DMSO enhancing cyclization rates due to its high boiling point and coordinating ability .
Q. How does the bridgehead nitrogen in pyrrolo[2,1-f][1,2,4]triazine influence its bioactivity and binding to therapeutic targets?
The bridgehead nitrogen creates a planar, electron-deficient core, enabling strong interactions with kinase ATP-binding pockets. For instance, in VEGFR-2 inhibitors, the scaffold’s rigidity and hydrogen-bonding capacity with residues like Asp1046 and Lys868 are critical for potency . Modifications at the 5- and 6-positions (e.g., methyl or alkoxy groups) enhance hydrophobic interactions, as shown in SAR studies .
Q. What analytical techniques are essential for characterizing pyrrolo[2,1-f][1,2,4]triazine derivatives?
Key techniques include:
- NMR : To confirm regioselectivity in cyclization (e.g., distinguishing 2- vs. 4-substituted products) .
- X-ray crystallography : Resolves binding modes in kinase-inhibitor complexes (e.g., AAK1 inhibitors bound to Glu90 via water-mediated H-bonds) .
- HPLC-MS : Monitors reaction progress and purity, especially for intermediates prone to oxidation .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low regioselectivity in triazine cyclization?
Regioselectivity challenges arise in multi-step syntheses, such as during bromohydrazone formation. Strategies include:
- Temperature control : Higher temperatures (e.g., 165°C in DMF) favor thermodynamically stable products via rearrangement pathways .
- Directing groups : Use of electron-withdrawing substituents (e.g., nitriles) to steer cyclization toward desired positions .
- Flow chemistry : Continuous-flow systems improve reproducibility in critical steps like N-amination, reducing side reactions .
Q. What strategies resolve contradictory bioactivity data in pyrrolo[2,1-f][1,2,4]triazine derivatives targeting dual kinases (e.g., c-Met/VEGFR-2)?
Discrepancies between biochemical and cellular IC₅₀ values often stem from off-target effects or differential cell permeability. Solutions include:
- Proteome-wide profiling : Kinase selectivity screens (e.g., using KINOMEscan) to identify off-target interactions .
- Prodrug approaches : Masking polar groups (e.g., carboxylic acids) to enhance cellular uptake, as seen in remdesivir’s phosphoramidate prodrug design .
- Crystal structure-guided optimization : Modifying substituents to exploit unique hydrophobic pockets in target kinases (e.g., c-Met’s “back pocket”) .
Q. How can computational methods predict the impact of substituents on antiviral activity against RNA viruses (e.g., SARS-CoV-2)?
Molecular docking and MD simulations model interactions with viral polymerases. For example:
- Docking studies : Predict binding of 4-aminopyrrolotriazine derivatives to norovirus RdRp’s active site, guided by steric and electrostatic complementarity .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity (e.g., fluorine at C7 improves RdRp inhibition by 10-fold) .
- ADMET prediction : Balances potency with solubility and metabolic stability (e.g., logP <3 for CNS penetration in EGFR inhibitors) .
Methodological Considerations
Q. How to design experiments validating pyrrolo[2,1-f][1,2,4]triazine derivatives as dual EGFR/HER2 inhibitors?
- In vitro assays : Use recombinant EGFR/HER2 kinases and ATP-consumption assays (e.g., ADP-Glo™) to measure IC₅₀ .
- Cellular models : Test anti-proliferative effects in HER2+ (SK-BR-3) and EGFR+ (A431) cell lines, comparing to lapatinib as a control .
- Resistance studies : Generate resistant clones via prolonged exposure to sublethal doses, then identify mutations via whole-exome sequencing .
Q. What experimental controls are critical in SAR studies of pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
